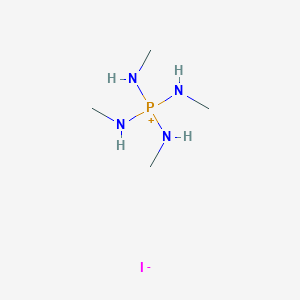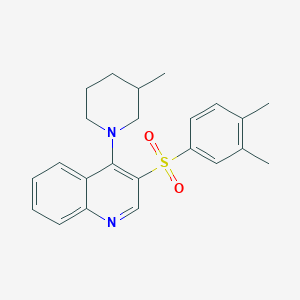
3-((3,4-Dimethylphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including one-pot reactions involving arylamines and aldehydes or through the utilization of dimethyl sulfoxide (DMSO) as both a reactant and solvent. For example, efficient synthetic methods for quinoline derivatives involve consecutive arylimine formation, regiospecific aza-Diels-Alder reactions, and reductive amination (Yu‐Long Zhao et al., 2007). Another approach involves the use of dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed reactions to construct pyrazolo[1,5-a]quinoline thioether derivatives (R. Saritha et al., 2022).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques like NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry. For instance, the structure of pyrazolo[1,5-a]quinoline thioether derivatives was elucidated using these methods, providing insights into the compound's molecular framework (R. Saritha et al., 2022).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including palladium-catalyzed annulations with dimethyl sulfoxide to access aryl quinolines. These reactions highlight the compounds' reactivity and potential for further functionalization (Jing-jing Yuan et al., 2017).
Physical Properties Analysis
The physical properties, such as fluorescence, are notable in some quinoline derivatives. For instance, certain quinoline compounds exhibit green light emission with high quantum yield in polar solvents like DMSO, indicating their potential as fluorescent probes (Y. Bodke et al., 2013).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their ability to participate in electrophilic cyclization reactions or to be sulfonated, reflect their versatility in organic synthesis. For example, copper-catalyzed electrophilic cyclization of N-propargylamines has been developed for synthesizing 3-sulfonated quinolines, showcasing the compound's reactivity and functional group tolerance (Ling Li et al., 2019).
特性
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-6-12-25(15-16)23-20-8-4-5-9-21(20)24-14-22(23)28(26,27)19-11-10-17(2)18(3)13-19/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZCJHLJPUSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

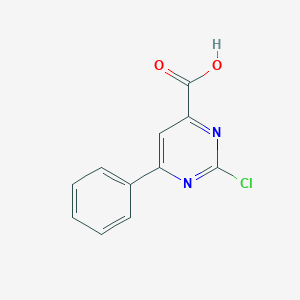
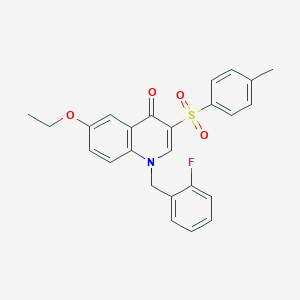
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)
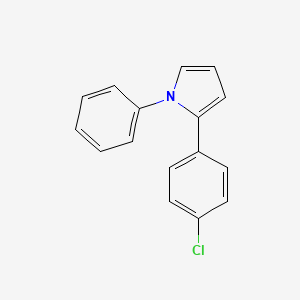
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2483199.png)
![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2483200.png)
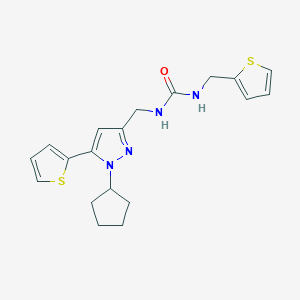
![9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B2483202.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2483203.png)
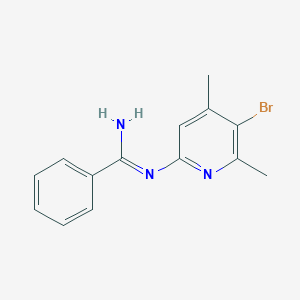
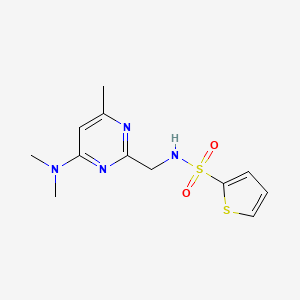
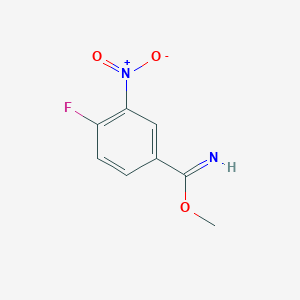
![N-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2483209.png)
